molecular formula C11H13IO2 B1414226 (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol CAS No. 2098456-99-4

(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol

Cat. No.: B1414226
CAS No.: 2098456-99-4
M. Wt: 304.12 g/mol
InChI Key: ACXBHQKRWZKKNY-UHFFFAOYSA-N
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Description

(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol is an organic compound characterized by the presence of a benzyl group, an iodine atom, and two hydroxyl groups attached to a butene backbone The compound’s structure includes a Z-configuration around the double bond, which influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol can be achieved through several methods. One common approach involves the stereoselective synthesis of Z-alkenes. For instance, the Wittig reaction is a widely used method where a carbonyl compound reacts with a phosphorus ylide to form the desired alkene with high Z-selectivity . Another method includes the use of cross-coupling reactions, such as the palladium-catalyzed cross-coupling of alkenyl halides with organometallic reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a hydrocarbon.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the iodine atom can produce a variety of substituted alkenes.

Scientific Research Applications

(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s functional groups make it a potential candidate for biological assays and studies involving enzyme interactions.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol is unique due to its combination of a benzyl group, an iodine atom, and two hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its Z-configuration further distinguishes it from other similar compounds, influencing its stereochemical properties and interactions.

Properties

IUPAC Name

2-benzyl-3-iodobut-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXBHQKRWZKKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=C(CO)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 6
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol

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